molecular formula C9H11F3O4 B1587755 Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate CAS No. 571-55-1

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Cat. No. B1587755
CAS RN: 571-55-1
M. Wt: 240.18 g/mol
InChI Key: XNGGOXOLHQANRB-UHFFFAOYSA-N
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Patent
US09139507B2

Procedure details

The acetic anhydride (367.6 g, 3.6 moles) is heated to 100-105° C., to which a mixture of crude ethyl trifluoroacetoacetate (˜0.96 mole) and triethyl orthoformate (266.8 g, 1.8 moles) is added drop-wise. The reaction mixture is kept at 100-105° C. for 6 hours. The reaction mixture is cooled to 60-70° C. and then concentrated under vacuum to remove excess acetic anhydride, triethyl orthoformate, and generated ethyl acetate. A pale brown liquid (194.6 g) is obtained. The yield of two steps is 81%.
Quantity
367.6 g
Type
reactant
Reaction Step One
Quantity
0.96 mol
Type
reactant
Reaction Step Two
Quantity
266.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][C:9]([F:19])([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC>>[CH2:1]([O:4][CH:5]=[C:11]([C:10]([C:9]([F:18])([F:19])[F:8])=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
367.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.96 mol
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
266.8 g
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop-wise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess acetic anhydride, triethyl orthoformate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 194.6 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.